
6-Hydroxy Dopa HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy Dopa Hydrochloride, also known as 6-Hydroxy-3,4-dihydroxyphenylalanine hydrochloride, is a derivative of the amino acid L-DOPA. It is a catecholamine neurotoxin that selectively destroys catecholaminergic neurons. This compound is often used in scientific research to model neurodegenerative diseases such as Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxy Dopa Hydrochloride can be synthesized through the hydroxylation of L-DOPA. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like ferrous sulfate. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the 6-position of the aromatic ring .
Industrial Production Methods: Industrial production of 6-Hydroxy Dopa Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy Dopa Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and reactive oxygen species.
Reduction: It can be reduced back to its parent compound, L-DOPA.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones, reactive oxygen species.
Reduction: L-DOPA.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
6-Hydroxy Dopa HCl has been studied for its neuroprotective capabilities against neurotoxins like 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in animal studies. Research indicates that this compound can mitigate the neurotoxic effects of 6-OHDA by chelating iron and reducing oxidative stress within neuronal cells.
Mechanism of Action:
- Iron Chelation: The compound binds to free iron ions, preventing them from catalyzing harmful oxidative reactions that lead to neuronal damage .
- Reduction of Oxidative Stress: By mitigating oxidative stress, this compound helps maintain neuronal viability during exposure to neurotoxic agents .
Parkinson’s Disease Models
In various studies, this compound has been utilized in animal models to assess its efficacy in treating Parkinsonian symptoms. The compound is often administered in conjunction with standard treatments like L-DOPA to evaluate its potential for enhancing therapeutic outcomes while reducing side effects such as dyskinesia.
Case Study Insights:
- In a study involving rat models, administration of this compound alongside L-DOPA resulted in improved behavioral scores and a reduction in involuntary movements associated with L-DOPA treatment .
- The compound's role in modulating neurotransmitter levels and receptor activity has been documented, suggesting it may help in restoring dopaminergic function .
Clinical Implications
The therapeutic implications of this compound extend beyond basic research into potential clinical applications. Its ability to enhance the efficacy of existing Parkinson's disease treatments makes it a candidate for further investigation.
Potential Benefits:
- Augmented Efficacy: When used with L-DOPA, it may improve patient outcomes by enhancing dopaminergic signaling while minimizing adverse effects .
- Neuroprotection: Its protective effects against oxidative stress could slow the progression of neurodegenerative diseases, offering a dual approach to treatment .
Comparative Studies and Future Directions
Comparative studies between this compound and other neuroprotective agents are essential for establishing its place within therapeutic regimens. Ongoing research aims to elucidate the optimal dosing strategies and long-term effects on neuronal health.
Research Gaps:
- Further exploration into the pharmacokinetics and pharmacodynamics of this compound is necessary to fully understand its therapeutic window and potential interactions with other medications.
- Longitudinal studies assessing the impact on cognitive functions and quality of life in patients with Parkinson's disease are warranted.
Mecanismo De Acción
The neurotoxic effects of 6-Hydroxy Dopa Hydrochloride are primarily due to its ability to generate reactive oxygen species through autoxidation. These reactive species cause oxidative stress and damage to cellular components, leading to the selective destruction of catecholaminergic neurons. The compound also inhibits mitochondrial function and disrupts cellular metabolism .
Comparación Con Compuestos Similares
6-Hydroxydopamine: Another catecholamine neurotoxin with similar neurotoxic properties.
L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.
Uniqueness: 6-Hydroxy Dopa Hydrochloride is unique due to its selective neurotoxicity and its ability to model neurodegenerative diseases in experimental settings. Unlike its parent compound L-DOPA, which is used therapeutically, 6-Hydroxy Dopa Hydrochloride is primarily used for research purposes .
Actividad Biológica
6-Hydroxy Dopa HCl, also known as 6-hydroxy-DL-DOPA, is a compound that has garnered attention due to its biological activities, particularly in neuropharmacology and cancer research. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is an allosteric inhibitor of RAD52, a protein involved in DNA repair processes. It has been shown to inhibit RAD52's binding to single-strand DNA with an IC50 value of 1.1 μM, indicating its potential role in targeting BRCA-deficient cancer cells in vitro . Additionally, it inhibits APE1, another protein implicated in DNA repair, suggesting a dual mechanism of action that may enhance its efficacy in cancer therapies.
Pharmacological Effects
Neuropharmacological Activity
Research indicates that this compound interacts with AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. It has been reported to displace [^3H]AMPA binding with an IC50 value of 32 μM, demonstrating its potency comparable to kainate, a known AMPA receptor agonist . This interaction may underlie some neurotoxic effects observed in animal models.
Toxicological Profile
In studies involving neonatal rats, administration of 6-Hydroxy Dopa resulted in significant alterations in phospholipid content within the brain, suggesting neurotoxic properties. Specifically, there was an increase in phosphatidylcholine and phosphatidylinositol levels alongside a decrease in diphosphatidylglycerol . These findings highlight the compound's potential neurotoxic effects that warrant further investigation.
Table 1: Summary of Biological Activities
Activity | IC50 Value | Effect |
---|---|---|
RAD52 Inhibition | 1.1 μM | Inhibits DNA repair processes |
AMPA Receptor Displacement | 32 μM | Neuropharmacological activity |
APE1 Inhibition | Not specified | Potentially enhances cancer therapy efficacy |
Case Study: Neurotoxicity Assessment
A study conducted on rat models demonstrated that 6-Hydroxy Dopa led to significant dopaminergic degeneration when injected into the medial forebrain bundle (MFB). The extent of dopaminergic neuron loss was assessed through tyrosine hydroxylase (TH) immunohistochemistry, revealing a loss of up to 97% of TH+ neurons in severely affected groups . Behavioral assessments indicated that these lesions correlated with both motor and non-motor deficits typical of Parkinson's disease.
Case Study: Cancer Cell Proliferation
In vitro studies have shown that 6-Hydroxy Dopa selectively inhibits the proliferation of BRCA-deficient cancer cells. This selectivity suggests potential therapeutic applications for treating specific types of breast and ovarian cancers characterized by BRCA mutations .
Propiedades
Número CAS |
68463-64-9 |
---|---|
Fórmula molecular |
C9H12ClNO5 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |
Clave InChI |
BFABEGDECPTTRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.